Chemical Identification
The compound [6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride is classified under the category of organic compounds. It is identified by the CAS number 1394040-62-0 and has a molecular formula of C₈H₁₃Cl₂F₃N₄, with a molecular weight of approximately 293.12 g/mol. This compound is notable for its trifluoromethyl group, which enhances its biological activity and solubility characteristics.
Source
This compound is available from various chemical suppliers, including Chemspace and American Elements, which provide details on its structure and properties for research purposes .
Classification
The compound is classified as a triazole derivative, specifically a triazolopyridine. Its structure features a triazole ring fused to a pyridine ring, making it part of a broader class of heterocyclic compounds that are often investigated for pharmaceutical applications.
Methods of Synthesis
Synthesis of [6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride typically involves multi-step organic synthesis techniques. These may include:
Technical details concerning reaction conditions (temperature, solvents) and reagents are crucial for optimizing yield and purity.
Structural Characteristics
The structure of [6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride can be described as follows:
C1CC2=NN=C(N2CC1C(F)(F)F)CN.Cl.Cl
LLQLNTVGADPKKC-UHFFFAOYSA-N
The compound features two rings (the triazole and pyridine) and several functional groups that contribute to its chemical reactivity and potential biological activity .
Reactivity Profile
The compound can undergo various chemical reactions typical for amines and heterocycles. Notable reactions include:
Technical details regarding these reactions would involve specific conditions such as temperature, pressure, and the presence of catalysts.
These properties are crucial for understanding the compound's behavior in biological systems and its potential applications in drug development .
The compound has potential applications in medicinal chemistry and pharmacology due to its unique structural features. Possible uses include:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2